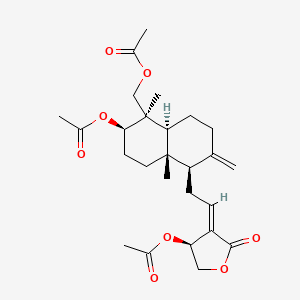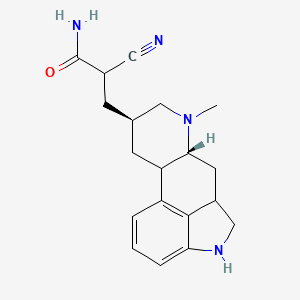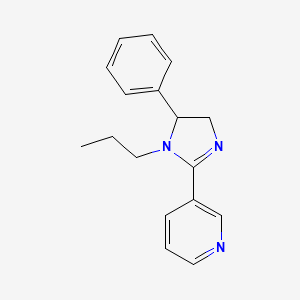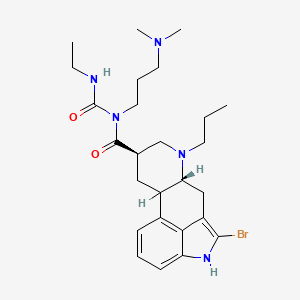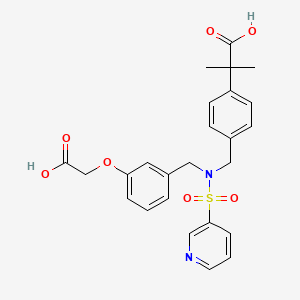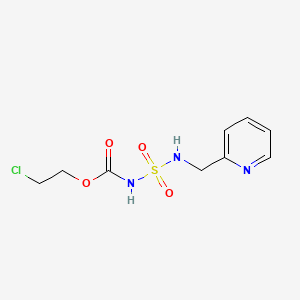
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinic acid core substituted with hydroxy, methyl, and nitrophenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid typically involves multiple steps. One common approach is the esterification of nicotinic acid derivatives with 2-hydroxy-2-methylpropyl alcohol under acidic conditions. This is followed by nitration and methylation reactions to introduce the nitrophenyl and dimethyl groups, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid Derivatives: Compounds with similar nicotinic acid cores but different substituents.
Hydroxy and Nitro Substituted Compounds: Compounds with hydroxy and nitro groups on different aromatic or aliphatic backbones.
Uniqueness
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
| 117191-84-1 | |
Fórmula molecular |
C19H20N2O7 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
5-(2-hydroxy-2-methylpropoxy)carbonyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20N2O7/c1-10-14(17(22)23)16(12-7-5-6-8-13(12)21(26)27)15(11(2)20-10)18(24)28-9-19(3,4)25/h5-8,25H,9H2,1-4H3,(H,22,23) |
Clave InChI |
MVVCNLDLEHBPJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



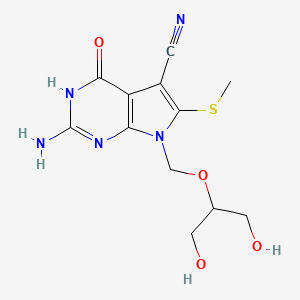
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)

